2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be conducted under solvent-free conditions, suggesting that the compound might be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide typically involves the following steps:
Preparation of 1-methyl-1H-imidazole-2-carbaldehyde: : This can be achieved by reacting 1-methyl-1H-imidazole with chloroform in the presence of a base.
Formation of the imidazole-phenylmethyl intermediate: : The aldehyde group of 1-methyl-1H-imidazole-2-carbaldehyde is then reacted with phenylmethylamine to form an imidazole-phenylmethyl intermediate.
Chloroacetylation: : The intermediate is then treated with chloroacetyl chloride to introduce the chloroacetyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Formation of substituted derivatives based on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in the study of biological systems.
Industry: : Use in the production of various chemical products and materials.
Comparison with Similar Compounds
2-Chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-(1-methyl-1H-imidazol-2-yl)acetamide
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide
2-chloro-N-(phenylmethyl)acetamide
Properties
IUPAC Name |
2-chloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-8-7-15-13(17)12(16-11(18)9-14)10-5-3-2-4-6-10/h2-8,12H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPCAZHCQBIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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